N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride
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Overview
Description
N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride is an organic compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.71 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride typically involves the reaction of 4-methyl-2-nitroaniline with 1,3-dibromopropane under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides, in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-2-aminophenylpropane-1,3-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methyl-2-nitrophenyl)ethane-1,2-diamine hydrochloride
- N1-(4-methyl-2-nitrophenyl)butane-1,4-diamine hydrochloride
Uniqueness
N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride is unique due to its specific molecular structure, which provides distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Biological Activity
N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride, also known by its chemical structure C10H15N3O2, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H15N3O2
- CAS Registry Number : 848640-34-6
- SMILES Notation : Cc1ccc(c(c1)N+[O-])NCCCN
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-2-nitroaniline with propane-1,3-diamine under controlled conditions to yield the desired product. The process is optimized for yield and purity, often employing techniques such as recrystallization and chromatography.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays revealed that this compound can inhibit the proliferation of various cancer cell lines, including:
These results indicate that the compound may act as a potent cytotoxic agent against cancer cells.
The mechanism by which this compound exerts its biological effects is believed to involve:
- DNA Intercalation : Similar to other nitro-substituted aromatic compounds, it may intercalate into DNA strands, disrupting replication and transcription processes.
- Topoisomerase Inhibition : The compound may inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
These mechanisms contribute to the observed cytotoxic effects and suggest potential pathways for therapeutic intervention in cancer treatment.
Toxicity and Safety Profile
While the anticancer potential is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a manageable safety profile; however, further comprehensive toxicological assessments are necessary.
Case Study 1: In Vitro Anticancer Efficacy
A study conducted on HCT116 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell survival rates post-treatment. The findings underscore the potential of this compound as a lead candidate for further development in oncology.
Case Study 2: Synergistic Effects with Other Agents
In combination therapy experiments with established chemotherapeutic agents like etoposide, this compound showed enhanced efficacy. The combination reduced IC50 values significantly compared to monotherapies alone, suggesting a synergistic effect that could be leveraged in clinical settings.
Properties
IUPAC Name |
N'-(4-methyl-2-nitrophenyl)propane-1,3-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-8-3-4-9(12-6-2-5-11)10(7-8)13(14)15;/h3-4,7,12H,2,5-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIBYEUDNUFALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.